molecular formula C13H14BrN3O2S B6064719 4-amino-2-[3-(2-bromophenoxy)propylsulfanyl]-1H-pyrimidin-6-one

4-amino-2-[3-(2-bromophenoxy)propylsulfanyl]-1H-pyrimidin-6-one

Cat. No.: B6064719
M. Wt: 356.24 g/mol
InChI Key: TZWKZPZRUAUPPU-UHFFFAOYSA-N
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Description

4-amino-2-[3-(2-bromophenoxy)propylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[3-(2-bromophenoxy)propylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromophenol with 3-chloropropylsulfanyl to form 2-bromophenoxypropylsulfanyl. This intermediate is then reacted with 4-amino-1H-pyrimidin-6-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[3-(2-bromophenoxy)propylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-amino-2-[3-(2-bromophenoxy)propylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-2-[3-(2-bromophenoxy)propylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-phenylpyrimidine: Similar structure but lacks the bromophenoxy and propylsulfanyl groups.

    2-amino-4-bromophenol: Contains a bromine atom and an amino group but differs in the overall structure.

Uniqueness

4-amino-2-[3-(2-bromophenoxy)propylsulfanyl]-1H-pyrimidin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-2-[3-(2-bromophenoxy)propylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2S/c14-9-4-1-2-5-10(9)19-6-3-7-20-13-16-11(15)8-12(18)17-13/h1-2,4-5,8H,3,6-7H2,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWKZPZRUAUPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCSC2=NC(=CC(=O)N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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